molecular formula C16H14ClN3O3S B580104 Didehydrometolazone CAS No. 4015-23-0

Didehydrometolazone

Cat. No. B580104
CAS RN: 4015-23-0
M. Wt: 363.816
InChI Key: IOJZLMRWACLAMH-UHFFFAOYSA-N
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Description

Didehydrometolazone is an impurity of Metolazone, a thiazide-like diuretic . It is primarily used to treat congestive heart failure and high blood pressure .


Molecular Structure Analysis

The molecular formula of Didehydrometolazone is C16H14ClN3O3S . Further structural analysis would require more specific information or advanced analytical techniques .


Physical And Chemical Properties Analysis

The average mass of Didehydrometolazone is 363.819 Da, and its mono-isotopic mass is 363.044434 Da . More detailed physical and chemical properties would require specific experimental data.

Scientific Research Applications

Pharmacogenetics and Adverse Drug Reactions

Research has highlighted the role of pharmacogenetics in understanding adverse drug reactions (ADRs), which are significant concerns in drug therapy. Genetic variations can influence the pharmacokinetics and pharmacodynamics of drugs, including didehydrometolazone, potentially leading to ADRs. Understanding these genetic factors can improve patient management by personalizing drug therapy to minimize risks and enhance efficacy. Pharmacogenetic testing is advocated before prescribing certain medications to guide dosing and prevent ADRs, including those from drugs like didehydrometolazone, although the drug itself was not specifically studied in this context (Sychev, Chernyaeva, & Ostroumova, 2022).

Neuropharmacology of Natural Compounds

While the specific application of didehydrometolazone in neuropharmacology was not directly addressed, research on natural compounds like Nigella sativa and its component, thymoquinone, showcases the potential of such substances in treating neurological conditions. These studies highlight the broad interest in exploring various compounds, including synthetic ones like didehydrometolazone, for their neuropharmacological effects. The therapeutic properties of natural compounds in neurology could parallel research avenues for didehydrometolazone, focusing on anticonvulsant, antidepressant, and neuroprotective effects (Javidi, Razavi, & Hosseinzadeh, 2016).

Difference in Difference Studies for Public Health Policy

The methodology of difference in difference (DID) studies, primarily utilized in public health policy research, underscores the importance of robust research designs to assess interventions' effectiveness. While not directly linked to didehydrometolazone, the principles underlying DID studies are relevant for evaluating the public health impact of pharmacological interventions. This approach could be applied to assess didehydrometolazone's effects in larger populations, thereby informing policy and clinical practice (Wing, Simon, & Bello-Gomez, 2018).

Addiction Neuroscience

Understanding the neurobiological underpinnings of addiction provides insights into how drugs affect the brain, which is critical for developing effective treatments. Research in this area sheds light on the complex interactions between drug compounds and brain function. Although didehydrometolazone's specific application in addiction treatment or its potential addictive properties was not detailed, the broader context of addiction neuroscience can guide future research on its safe use and potential risks (Volkow, Koob, & Mclellan, 2016).

Mechanism of Action

As an impurity of Metolazone, Didehydrometolazone might share some of its mechanisms of action. Metolazone indirectly decreases the amount of water reabsorbed into the bloodstream by the kidney, which lowers blood pressure and prevents excess fluid accumulation in heart failure .

properties

IUPAC Name

7-chloro-2-methyl-3-(2-methylphenyl)-4-oxoquinazoline-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O3S/c1-9-5-3-4-6-14(9)20-10(2)19-13-8-12(17)15(24(18,22)23)7-11(13)16(20)21/h3-8H,1-2H3,(H2,18,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOJZLMRWACLAMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=NC3=CC(=C(C=C3C2=O)S(=O)(=O)N)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4015-23-0
Record name Didehydrometolazone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004015230
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DIDEHYDROMETOLAZONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74G6NBS2I7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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